molecular formula C15H11NO3 B15077735 4-(2-Oxo-2-phenylacetyl)benzamide CAS No. 72857-26-2

4-(2-Oxo-2-phenylacetyl)benzamide

Cat. No.: B15077735
CAS No.: 72857-26-2
M. Wt: 253.25 g/mol
InChI Key: MQHZKQVBPBHWBZ-UHFFFAOYSA-N
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Description

4-(2-Oxo-2-phenylacetyl)benzamide is an organic compound with the molecular formula C15H11NO3 It is characterized by the presence of a benzamide group attached to a phenylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-phenylacetyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-phenylacetyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(2-Oxo-2-phenylacetyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Oxo-2-phenylacetyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Oxo-2-phenylacetyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

72857-26-2

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-(2-oxo-2-phenylacetyl)benzamide

InChI

InChI=1S/C15H11NO3/c16-15(19)12-8-6-11(7-9-12)14(18)13(17)10-4-2-1-3-5-10/h1-9H,(H2,16,19)

InChI Key

MQHZKQVBPBHWBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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